CAY10602

概要

説明

準備方法

合成経路と反応条件: CAY10602の合成には、ピロロ[2,3-b]キノキサリン構造のコアを調製することから始まる複数のステップが含まれます。このプロセスには通常、以下が含まれます。

- 環化反応によるピロロ[2,3-b]キノキサリンコアの形成。

- スルホニル化反応によるフェニルスルホニル基の導入。

- 求核置換反応による4-フルオロフェニル基の付加 .

工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、収率と純度を最適化して大規模に行われます。 この化合物は通常、一貫性と品質を確保するために管理された環境で合成されます .

反応の種類:

酸化: this compoundは酸化反応を起こす可能性があり、特にアミン基で、対応する酸化物の生成につながります。

還元: この化合物は特定の条件下で還元される可能性があり、スルホニル基に影響を与えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な製品:

酸化: 酸化物とヒドロキシル誘導体の生成。

還元: 還元されたスルホニル誘導体の生成。

置換: 置換されたフェニル誘導体の生成.

科学的研究の応用

CAY10602は、科学研究において幅広い用途を持っています。

化学: サーチュイン1の活性化とその様々な生化学経路への影響を研究するためのツールとして使用されます。

生物学: アポトーシス、炎症、老化などの細胞プロセスにおける役割について調査されています。

医学: 炎症や代謝性疾患に関連する疾患における潜在的な治療用途について探求されています。

作用機序

CAY10602は、NAD±依存性脱アセチル化酵素であるサーチュイン1を活性化することで効果を発揮します。この活性化は、細胞代謝に関与する転写因子や酵素を含む、様々な標的タンパク質の脱アセチル化につながります。 この化合物は、THP-1細胞におけるリポ多糖による腫瘍壊死因子-αのNF-κB依存性誘導を抑制することで、炎症を軽減します .

類似の化合物:

レスベラトロール: 別のよく知られたサーチュイン1の活性化剤ですが、化学構造が異なります。

SRT1720: 同様の生物学的効果を持つサーチュイン1の合成活性化剤。

SRT2104: レスベラトロールと比較して効力が強化された別の合成活性化剤.

This compoundの独自性: this compoundは、その特定の化学構造により、最小限の細胞毒性でサーチュイン1を強力に活性化できるという点でユニークです。 炎症を抑制し、代謝経路を調節する能力は、研究と潜在的な治療用途において貴重なツールとなります .

類似化合物との比較

Resveratrol: Another well-known activator of sirtuin 1, but with a different chemical structure.

SRT1720: A synthetic activator of sirtuin 1 with similar biological effects.

SRT2104: Another synthetic activator with enhanced potency compared to resveratrol.

Uniqueness of CAY10602: this compound is unique due to its specific chemical structure, which allows for potent activation of sirtuin 1 with minimal cytotoxicity. Its ability to suppress inflammation and modulate metabolic pathways makes it a valuable tool in research and potential therapeutic applications .

生物活性

CAY10602 is a selective activator of Sirtuin 1 (SIRT1), a member of the sirtuin family of proteins, known for their roles in cellular regulation, metabolism, and longevity. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammation and neurodegeneration.

SIRT1 is involved in deacetylation processes that regulate numerous cellular functions, including inflammation, apoptosis, and metabolic homeostasis. This compound enhances SIRT1 activity, leading to several biological effects:

- Inhibition of Inflammatory Responses : this compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in THP-1 cells at concentrations of 20 µM and 60 µM . This suggests a significant role in modulating inflammatory pathways.

- Neuroprotective Effects : In models of hepatic encephalopathy, this compound reduced neurotoxicity caused by high ammonia levels and inhibited the activation of the NLRP3 inflammasome in microglial cells . These findings indicate its potential in treating neurodegenerative conditions.

Case Studies

-

Hepatic Encephalopathy Model :

- Objective : To evaluate the effects of this compound on liver injury and neurological decline.

- Method : Adult male Sprague-Dawley rats were treated with thioacetamide (TAA) to induce hepatic encephalopathy. This compound was administered to assess its impact on microglial activation and inflammatory cytokine expression.

- Results : Treatment with this compound improved survival rates, reduced microglial activation, and alleviated oxidative stress in brain tissues .

-

Viral Replication Inhibition :

- Objective : To determine the antiviral effects of this compound against human cytomegalovirus (HCMV).

- Method : The compound's effect on viral protein expression was measured using Western blotting.

- Results : this compound significantly decreased the levels of early and late viral proteins, indicating its potential as an antiviral agent without compromising cell viability .

Data Table

The following table summarizes the biological activities and effects of this compound based on various studies:

| Study Focus | Biological Activity | Concentration Used | Key Findings |

|---|---|---|---|

| Inhibition of TNF-α Release | Anti-inflammatory | 20 µM, 60 µM | Reduced LPS-induced TNF-α release in THP-1 cells |

| Neuroprotection in Hepatic Encephalopathy | Alleviated liver injury and neurotoxicity | Not specified | Improved survival rates and reduced microglial activation |

| Antiviral Activity against HCMV | Decreased viral protein expression | Not specified | Triggered reduction of HCMV titers |

特性

IUPAC Name |

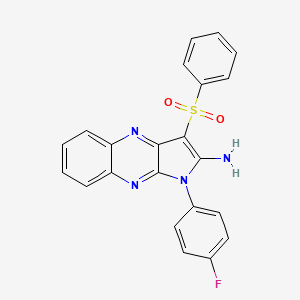

3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O2S/c23-14-10-12-15(13-11-14)27-21(24)20(30(28,29)16-6-2-1-3-7-16)19-22(27)26-18-9-5-4-8-17(18)25-19/h1-13H,24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFVFDHRYKBBPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365601 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374922-43-7 | |

| Record name | 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[3,2-b]quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CAY10602 acts as a selective activator of SIRT1, a NAD+-dependent deacetylase. [, , ] This activation leads to downstream effects like deacetylation of target proteins involved in various cellular processes, including inflammation, apoptosis, and mitochondrial function. [, ]

A: Research indicates that this compound exhibits anti-inflammatory effects by suppressing the activation of the NLRP3 inflammasome in microglia, specialized immune cells in the brain. [] This suppression, in turn, reduces the production of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuronal damage. [] This finding is particularly relevant in the context of neurodegenerative diseases like hepatic encephalopathy, where inflammation plays a critical role.

A: Yes, studies using a rat model of thioacetamide-induced hepatic encephalopathy have shown that this compound administration alleviates liver injury, reduces microglial activation and brain oxidative stress, improves neurological function, and enhances survival rates. [] Additionally, in vitro studies using HT22 cells (a mouse hippocampal neuronal cell line) suggest that this compound can protect neurons from the toxic effects of ammonia, a key contributor to neuronal damage in hepatic encephalopathy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。